2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
Description
2-(4-Fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A 4-fluorophenoxy group attached to the acetamide carbonyl.
- A tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-2-yl heteroaromatic group.
This compound belongs to a broader class of acetamide derivatives known for diverse pharmacological activities, including antimicrobial, antifungal, and kinase-inhibitory properties .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-13-3-5-14(6-4-13)22-12-16(20)19-17(7-9-21-10-8-17)15-2-1-11-23-15/h1-6,11H,7-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUHIGLMYRMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 4-fluorophenoxy acetic acid, followed by the introduction of the thiophen-2-yl group through a series of coupling reactions. The final step involves the formation of the oxan ring and the acetamide linkage under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Coupling Reactions: The thiophen-2-yl group can be involved in Suzuki or Heck coupling reactions to form more complex structures.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the thiophen-2-yl group can form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorinated Aromatic Groups: The target’s 4-fluorophenoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., bromophenyl in ). Fluorine’s electron-withdrawing nature may also improve binding to hydrophobic enzyme pockets.
- Thiophene vs.
Core Ring Systems
- Oxane (Tetrahydropyran) vs. Triazole : The oxane ring in the target compound provides conformational rigidity and ether oxygen for hydrogen bonding, contrasting with the triazole’s hydrogen-bonding capacity in . Oxane’s stability may improve pharmacokinetics over triazole-containing analogs.
- Sulfonyl vs. Phenoxy Groups: The propane-2-sulfonyl group in is strongly electron-withdrawing, likely reducing nucleophilicity compared to the target’s phenoxy group.
Pharmacological Potential
While direct bioactivity data for the target compound are absent in the evidence, inferences can be drawn:
- Antimicrobial Activity : Thiophene-acetamide hybrids (e.g., ) exhibit antimycobacterial effects, suggesting the target may share this profile.
Biological Activity
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide is a synthetic organic compound that has attracted attention due to its unique chemical structure and potential pharmacological applications. This compound features a fluorophenoxy group, a thiophene moiety, and an oxan ring, which together confer distinct biological activities.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C16H18FN3O3S, with a molecular weight of approximately 345.39 g/mol. The structural representation is critical for understanding its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenoxy group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins. The thiophene ring may contribute to the modulation of signaling pathways involved in various physiological processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, certain acetamides have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway, leading to reduced cell proliferation and increased apoptotic activity.
Anti-inflammatory Effects
Compounds with fluorinated phenoxy groups have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary data suggest that this compound may exhibit antimicrobial activity against various pathogens. This could be due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Case Studies
- Anticancer Study : A study involving a structurally similar compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was found to be 25 µM, indicating potent anticancer activity.
- Anti-inflammatory Study : Another investigation showed that a related acetamide reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, suggesting its potential use as an anti-inflammatory agent.
- Antimicrobial Assay : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/mL, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
